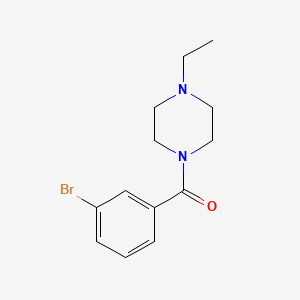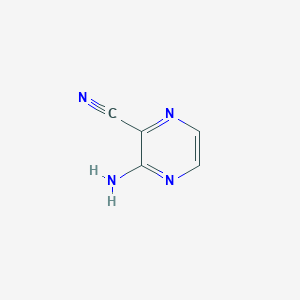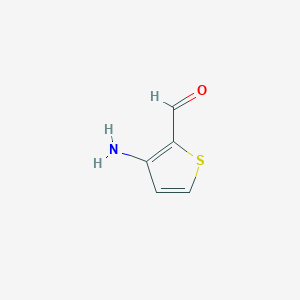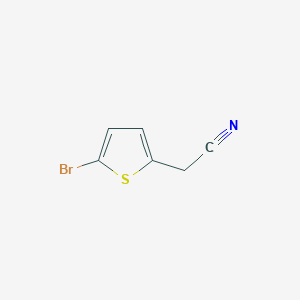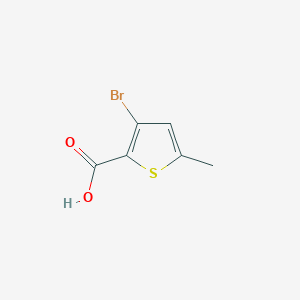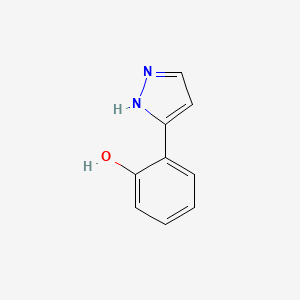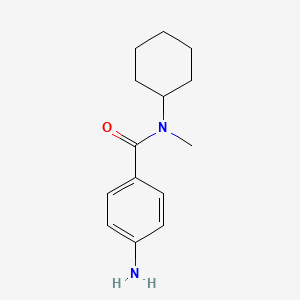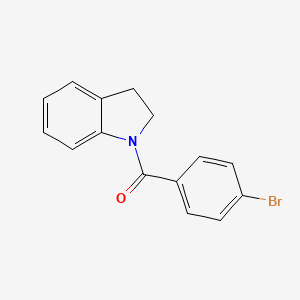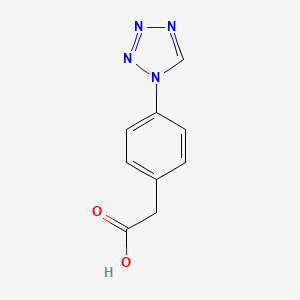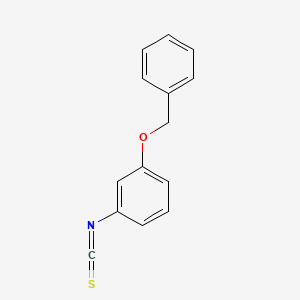
beta-Bromoisovaleric acid
Overview
Description
Beta-Bromoisovaleric acid, also known as 3-bromo-3-methylbutanoic acid, is an organic compound with the molecular formula C5H9BrO2. It is a derivative of isovaleric acid, where a bromine atom is substituted at the beta position. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
Beta-Bromoisovaleric acid, also known as 3-bromo-3-methylbutanoic acid, is a derivative of isovaleric acid . The primary targets of isovaleric acid are Aspartate aminotransferase in Escherichia coli (strain K12), Pseudomonalisin in Pseudomonas sp. (strain 101), and 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase in Pseudomonas fluorescens . These enzymes play crucial roles in various biochemical pathways.
Mode of Action
Isovaleric acid may inhibit or modulate the activity of its target enzymes, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
Isovaleric acid, and by extension this compound, is involved in several biochemical pathways. One such pathway is the metabolism of branched-chain amino acids, where isovaleric acid is a byproduct . Another pathway is the peroxisomal α-oxidation of isovaleryl-CoA, which results in the formation of 2-hydroxyisovaleric acid .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of isovaleric acid provide some insights . Isovaleric acid is likely absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound.
Result of Action
The result of this compound’s action would depend on its specific effects on its target enzymes. Changes in enzyme activity can lead to alterations in the concentrations of various metabolites, potentially affecting cellular functions and overall health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Bromoisovaleric acid can be synthesized through the bromination of isovaleric acid. One common method involves the reaction of isovaleric acid with bromine in the presence of a catalyst such as phosphorus trichloride. The reaction is typically carried out in an organic solvent like benzene, and the mixture is heated to facilitate the bromination process .
Industrial Production Methods: In an industrial setting, this compound is produced by brominating isovaleric acid in the presence of polyphosphoric acid. This method allows for better control over the reaction conditions and yields a higher purity product .
Chemical Reactions Analysis
Types of Reactions: Beta-Bromoisovaleric acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The compound can be reduced to form isovaleric acid or other derivatives.
Oxidation Reactions: It can be oxidized to form more complex carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate in acidic conditions.
Major Products:
Substitution: 3-hydroxy-3-methylbutanoic acid.
Reduction: Isovaleric acid.
Oxidation: 3-bromo-3-methylbutanoic acid derivatives.
Scientific Research Applications
Beta-Bromoisovaleric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: The compound is used in the development of pharmaceuticals and as a reagent in medicinal chemistry.
Industry: It is employed in the production of specialty chemicals and as a building block in polymer synthesis
Comparison with Similar Compounds
Alpha-Bromoisovaleric Acid: Similar in structure but with the bromine atom at the alpha position.
2-Bromo-3-methylbutanoic Acid: Another isomer with the bromine atom at a different position on the carbon chain.
Uniqueness: Beta-Bromoisovaleric acid is unique due to its specific reactivity and the position of the bromine atom, which influences its chemical behavior and applications. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
3-bromo-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-5(2,6)3-4(7)8/h3H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVAKUCVZWTRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340833 | |
| Record name | beta-bromoisovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5798-88-9 | |
| Record name | beta-Bromoisovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-bromoisovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-BROMOISOVALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG702AHZ0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



